

An In-depth Technical Guide to 2,6-Heptanedione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Heptanedione

Cat. No.: B080457

[Get Quote](#)

This technical guide provides a comprehensive overview of **2,6-Heptanedione**, including its chemical and physical properties, synthesis methodologies, key chemical reactions, and applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Identity and Properties

2,6-Heptanedione, also known as heptane-2,6-dione, is a diketone with the chemical formula $C_7H_{12}O_2$.^[1] Its unique structure is of interest in various synthetic applications.

CAS Number: 13505-34-5^{[1][2][3][4][5]}

Table of Physicochemical Properties:

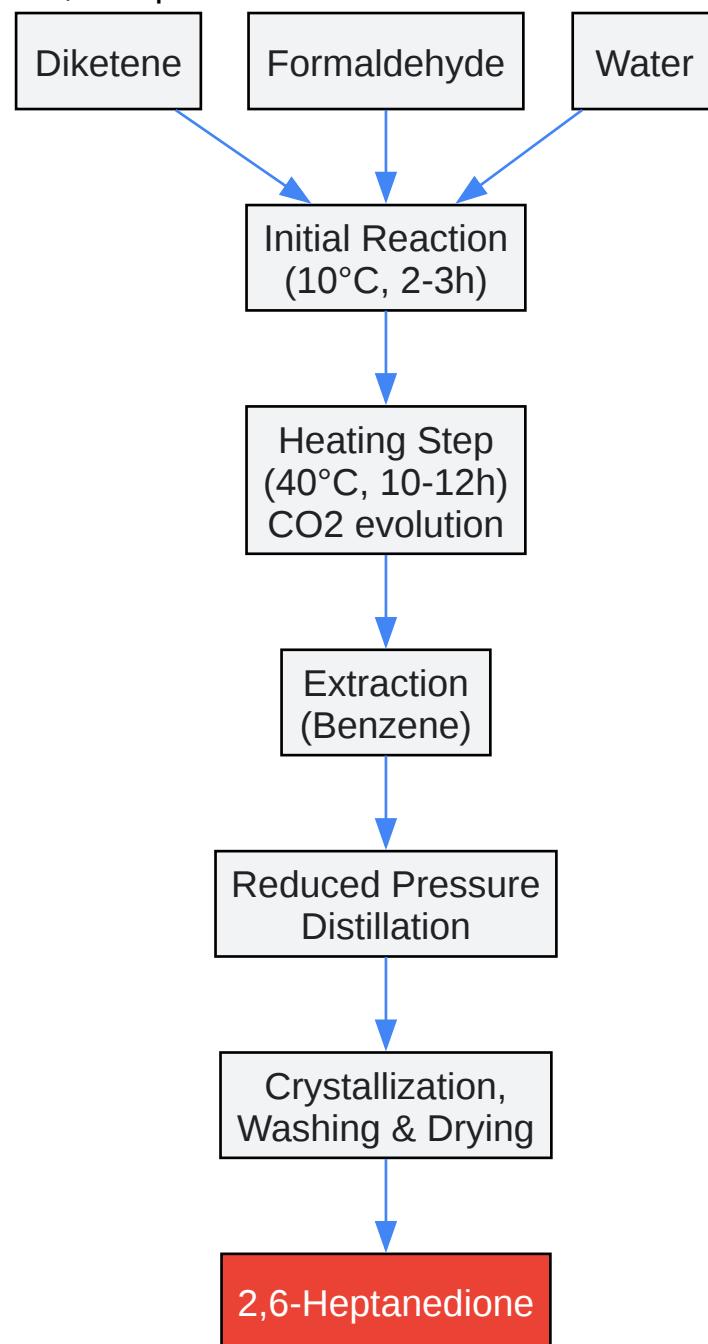
Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₂ O ₂	[1] [2] [3] [5] [6]
Molecular Weight	128.17 g/mol	[2] [5] [7]
Melting Point	33-34 °C	[4] [6]
Boiling Point	221-224 °C	[4] [6]
96.5-97 °C @ 1.33 kPa	[4] [6]	
Density	0.9399 g/cm ³ (37/4 °C)	[4] [6]
Refractive Index	1.4277 (37 °C)	[4] [6]
Solubility	Soluble in benzene, ether, ethanol, and water.	[4] [6]
Appearance	White crystals	[4] [6]

Synthesis of 2,6-Heptanedione

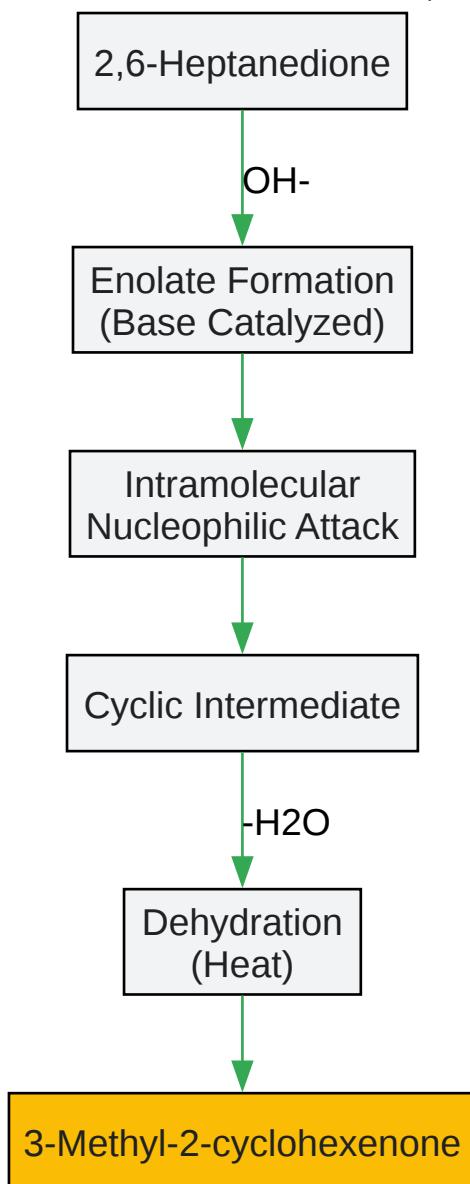
Multiple synthetic routes for the preparation of **2,6-Heptanedione** have been documented. Below are detailed protocols for two distinct methods.

2.1. Synthesis from Diketene and Formaldehyde

A described method for producing **2,6-Heptanedione** involves the reaction of diketene with formaldehyde.[\[6\]](#)[\[8\]](#)


Experimental Protocol:

- In a suitable reaction vessel, mix diketene with water.
- While cooling the mixture, add a 37% formaldehyde solution dropwise. Maintain the reaction temperature at 10°C for a duration of 2-3 hours.[\[6\]](#)
- Gradually heat the reaction mixture to 40°C. The reaction will evolve carbon dioxide. Maintain this temperature for 10-12 hours.[\[6\]](#)


- After the reaction is complete, extract the product with benzene.[6]
- Recover the benzene from the extract and distill the residue under reduced pressure, collecting the fraction at 90-101°C (1.02-1.47 kPa).[6]
- The collected fraction is then cooled to induce crystallization. The resulting crystals are washed and dried to yield **2,6-Heptanedione**.[6]

Logical Workflow for Synthesis from Diketene and Formaldehyde

Synthesis of 2,6-Heptanedione from Diketene and Formaldehyde

Intramolecular Aldol Condensation of 2,6-Heptanedione

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Heptanedione [webbook.nist.gov]
- 2. synchem.de [synchem.de]
- 3. 2,6-Heptanedione [webbook.nist.gov]
- 4. 2,6-HEPTANEDIONE | 13505-34-5 [chemicalbook.com]
- 5. 2,6-Heptanedione | C7H12O2 | CID 100532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 2,6-HEPTANEDIONE synthesis - chemicalbook [chemicalbook.com]
- 8. US3884978A - Process for the preparation of 2,6-heptanedione - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Heptanedione]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080457#2-6-heptanedione-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com